molecular formula C8H6BrN B6230518 3-bromo-5-ethynylaniline CAS No. 1639847-50-9

3-bromo-5-ethynylaniline

Cat. No.: B6230518
CAS No.: 1639847-50-9
M. Wt: 196
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Description

3-Bromo-5-ethynylaniline is an aromatic amine derivative featuring a bromine atom at the 3-position and an ethynyl group (–C≡CH) at the 5-position of the aniline ring. The bromine atom enhances electrophilic substitution reactivity, while the ethynyl group introduces sp-hybridized carbon, influencing electronic and steric properties distinctively compared to other substituents.

Properties

CAS No.

1639847-50-9

Molecular Formula

C8H6BrN

Molecular Weight

196

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-ethynylaniline typically involves a multi-step process:

    Bromination of Aniline: Aniline is first brominated to introduce a bromine atom at the meta position. This can be achieved using bromine or a brominating agent like N-bromosuccinimide in the presence of a catalyst.

    Sonogashira Coupling: The brominated aniline is then subjected to a Sonogashira coupling reaction with an ethynyl source, such as ethynyltrimethylsilane, in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere using a solvent like tetrahydrofuran.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and catalysts.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-ethynylaniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium amide or thiolates in polar solvents.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products:

    Substitution Products: Various substituted anilines.

    Coupling Products: Biaryl or diaryl compounds.

    Oxidation/Reduction Products: Different oxidation states of the aniline derivative.

Scientific Research Applications

Chemistry: 3-Bromo-5-ethynylaniline is used as a building block in organic synthesis, particularly in the construction of complex aromatic systems and heterocycles.

Biology and Medicine:

Industry: In materials science, this compound can be used in the synthesis of polymers and advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-bromo-5-ethynylaniline depends on its specific application. In organic synthesis, its reactivity is primarily governed by the presence of the bromine and ethynyl groups, which can participate in various chemical transformations. The molecular targets and pathways involved would vary based on the specific reactions and conditions employed.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Molecular Properties

The table below compares 3-bromo-5-ethynylaniline with key analogs based on substituent type, molecular weight, synthesis, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type/Position Synthesis Method Key Properties/Applications
This compound C₇H₆BrN (inferred) ~183 (estimated) Ethynyl (electron-withdrawing, sp-hybridized) Likely via Sonogashira coupling or diazotization* Cross-coupling reactions, pharmaceutical intermediates
3-Bromo-5-methylaniline C₇H₈BrN 186.05 Methyl (electron-donating) Diazotization, reduction Pharmaceutical intermediates
3-Bromo-5-methoxyaniline C₇H₈BrNO 202.05 Methoxy (electron-donating) Diazotization, acid reduction Agrochemical precursors
3-Bromo-5-(oxazol-5-yl)aniline C₉H₇BrN₂O 239.07 Oxazole (electron-withdrawing heterocycle) Multi-step substitution Medicinal chemistry (e.g., kinase inhibitors)
4-Bromo-5-fluoro-2-methylaniline C₇H₇BrFN 204.04 Bromo, fluoro, methyl (para-substituted) Halogenation/amination Positional isomer for tailored reactivity

* Synthesis inferred from analogous methods in and .

Key Observations:
  • Substituent Reactivity: The ethynyl group in this compound enables participation in alkyne-specific reactions (e.g., cycloadditions, Sonogashira coupling), unlike methyl or methoxy groups, which are less reactive . Methoxy and methyl groups (electron-donating) stabilize the aromatic ring via resonance or inductive effects, while ethynyl and oxazole groups (electron-withdrawing) reduce electron density, directing electrophilic substitutions to specific positions .
  • This compound’s lower molecular weight (estimated) compared to methoxy or oxazole analogs may improve solubility in organic solvents.
  • Synthetic Methods :

    • Diazotization and reduction are common for halogenated anilines (e.g., 3-bromo-5-methylaniline) , whereas ethynyl-substituted analogs may require palladium-catalyzed coupling steps.

Positional and Steric Effects

  • Positional Isomerism : Compounds like 4-bromo-5-fluoro-2-methylaniline demonstrate how substituent positions alter electronic and steric environments. For example, para-substituted bromine in this isomer may reduce steric hindrance compared to meta-substituted analogs.

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